

1-(Cyclohexylmethyl)piperazine CAS number and molecular weight.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Cyclohexylmethyl)piperazine

Cat. No.: B1349345

[Get Quote](#)

Technical Guide: 1-(Cyclohexylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(Cyclohexylmethyl)piperazine**, a heterocyclic organic compound with significant applications in pharmaceutical synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis protocols, and its role as a key building block for pharmacologically active molecules, particularly as a scaffold for sigma (σ) receptor ligands with potential therapeutic applications in oncology and neurology.

Chemical and Physical Properties

1-(Cyclohexylmethyl)piperazine is a substituted piperazine derivative. The inclusion of a cyclohexylmethyl group enhances its lipophilicity compared to the parent piperazine molecule, influencing its pharmacokinetic and pharmacodynamic properties.

Quantitative Data

The key quantitative data for **1-(Cyclohexylmethyl)piperazine** are summarized in the table below for easy reference.

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 57184-23-3 | |
| Molecular Weight | 182.31 g/mol | |
| Molecular Formula | C ₁₁ H ₂₂ N ₂ | |
| Density | 0.938 g/mL at 25 °C (lit.) | |
| Boiling Point | 230-231 °C (lit.) | |
| Refractive Index | n _{20/D} 1.4950 (lit.) | |
| Flash Point | 87.8 °C (190.0 °F) - closed cup | |

Synthesis of 1-(Cyclohexylmethyl)piperazine and Derivatives

The synthesis of N-substituted piperazines, including **1-(Cyclohexylmethyl)piperazine**, typically involves the alkylation of a piperazine core. A common and efficient method is the nucleophilic substitution reaction between a piperazine derivative and a suitable cyclohexylalkyl halide.

Experimental Protocol: Synthesis via N-Alkylation of Boc-Protected Piperazine

This protocol is adapted from the synthesis of the closely related compound, 1-cyclohexylpiperazine, and represents a standard method for preparing such derivatives.[\[1\]](#)[\[2\]](#)

Step 1: N-Alkylation of 1-Boc-piperazine

- To a 50L reactor, add 30 kg of anhydrous acetonitrile, 5 kg (26.84 mol) of 1-Boc-piperazine, 4.8 kg (29.5 mol) of cyclohexyl bromide, and 4.08 kg (29.5 mol) of potassium carbonate under constant stirring.[\[1\]](#)[\[2\]](#)
- Slowly heat the mixture to reflux and maintain for 2 hours.[\[1\]](#)[\[2\]](#)
- Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature.
- Filter the solid potassium salts and wash with acetonitrile.
- Concentrate the filtrate under reduced pressure to yield the intermediate, 4-Boc-1-cyclohexylpiperazine, as an oil.[\[1\]](#)[\[2\]](#)

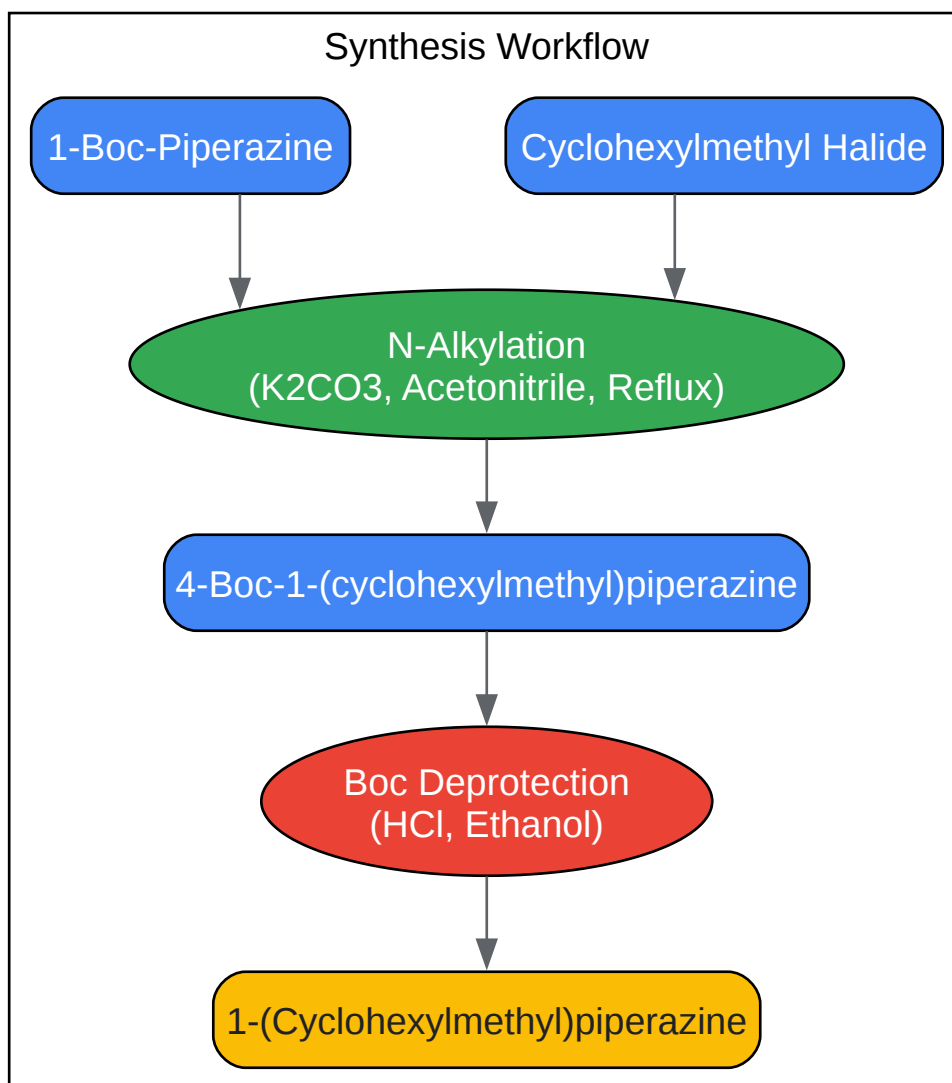
Step 2: Deprotection of the Boc Group

- In a suitable reactor, dissolve the intermediate from Step 1 in absolute ethanol.
- Slowly add concentrated hydrochloric acid. Note that this reaction is exothermic.[\[1\]](#)
- Heat the mixture to reflux until the deprotection is complete (monitor by TLC).
- Cool the reaction and evaporate the solvent to dryness to obtain the hydrochloride salt of the product.[\[1\]](#)

Step 3: Neutralization and Purification

- Dissolve the hydrochloride salt in water.
- Adjust the pH to 12-14 by adding an inorganic base, such as sodium hydroxide.[\[1\]](#)
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure **1-(Cyclohexylmethyl)piperazine**.[\[1\]](#)

Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(Cyclohexylmethyl)piperazine**.

Biological Activity and Therapeutic Potential

1-(Cyclohexylmethyl)piperazine serves as a crucial scaffold in the development of ligands targeting sigma (σ) receptors.[3] These receptors are implicated in a variety of neurological and psychiatric conditions, as well as in the pathology of cancer.

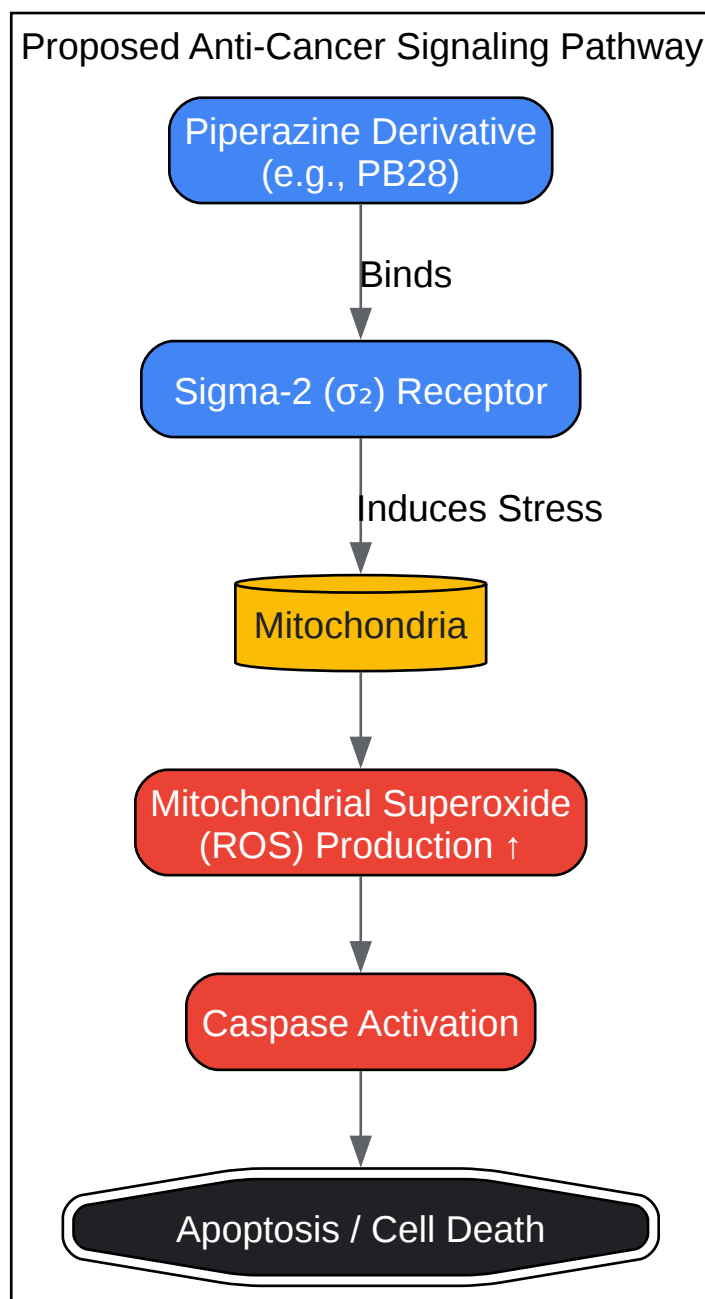
Role as a Sigma-2 (σ_2) Receptor Ligand Precursor in Cancer Research

Derivatives of **1-(Cyclohexylmethyl)piperazine** have been synthesized and identified as high-affinity ligands for the σ_2 receptor, which is often overexpressed in proliferating cancer cells, including pancreatic cancer.[4][5]

One notable derivative, PB28 (1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine), has demonstrated the ability to induce cell death in pancreatic cancer cell lines.[4][5] The proposed mechanism of action involves the induction of mitochondrial stress, leading to apoptosis.

Signaling Pathway of a σ_2 Receptor Agonist Derivative

The binding of a σ_2 receptor agonist, derived from the **1-(Cyclohexylmethyl)piperazine** scaffold, can trigger a cascade of events leading to programmed cell death.



[Click to download full resolution via product page](#)

Caption: σ_2 receptor-mediated apoptosis signaling pathway.

Potential as a Scaffold for Analgesics

Research into related cyclohexyl-piperazine compounds has revealed potent analgesic properties. For instance, the compound (+/-)-1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine (MT-

45) exhibited analgesic activity comparable to that of morphine in animal models.^[6] This suggests that the **1-(Cyclohexylmethyl)piperazine** core structure is a viable starting point for the development of novel pain management therapies.

Experimental Protocols for Biological Evaluation

Sigma Receptor Radioligand Binding Assay

This is a generalized protocol to determine the binding affinity of a compound for σ_1 and σ_2 receptors.^[7]

Materials:

- Test compound (e.g., a derivative of **1-(Cyclohexylmethyl)piperazine**)
- Radioligands: [³H]-(+)-pentazocine (for σ_1) and [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ_2)
- Non-labeled displacers: Haloperidol or (+)-pentazocine
- Tissue homogenates (e.g., guinea pig brain for σ_1 , rat liver for σ_2)
- Assay buffer (e.g., Tris-HCl)
- Glass fiber filters
- Scintillation counter and fluid

Procedure:

- Prepare tissue homogenates according to standard laboratory procedures.
- For the σ_1 assay, incubate the membrane homogenate with [³H]-(+)-pentazocine and various concentrations of the test compound.
- For the σ_2 assay, incubate the membrane homogenate with [³H]-DTG in the presence of a high concentration of a selective σ_1 ligand (like (+)-pentazocine) to block binding to σ_1 sites, along with various concentrations of the test compound.

- Define non-specific binding using a high concentration of a non-labeled ligand like haloperidol.
- Incubate the reactions at the appropriate temperature and for a sufficient duration to reach equilibrium.
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
- Calculate the K_i (inhibition constant) for the test compound by analyzing the competitive inhibition data using non-linear regression analysis (e.g., using Prism software).

In Vitro Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effects of a compound on cancer cell lines.

Materials:

- Cancer cell line (e.g., Panc-1, BxPC3 for pancreatic cancer)
- Complete cell culture medium
- Test compound dissolved in a suitable solvent (e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include vehicle-only controls.
- After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
- Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

1-(Cyclohexylmethyl)piperazine is a valuable chemical intermediate with a well-defined physicochemical profile. Its utility as a scaffold, particularly for the development of sigma receptor ligands, positions it as a compound of significant interest for drug discovery programs in oncology and neuropharmacology. The synthetic routes are well-established, and a variety of standard biological assays can be employed to characterize the activity of its derivatives. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preparation method of 1-cyclohexylpiperazine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN112645901A - Preparation method of 1-cyclohexyl piperazine - Google Patents [patents.google.com]
- 3. 1-Cyclohexylpiperazine | 17766-28-8 | Benchchem [benchchem.com]
- 4. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(Cyclohexylmethyl)piperazine CAS number and molecular weight.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1349345#1-cyclohexylmethyl-piperazine-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com